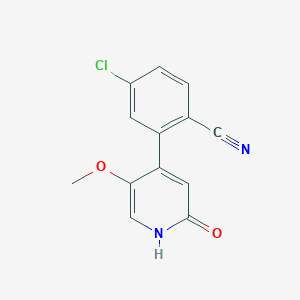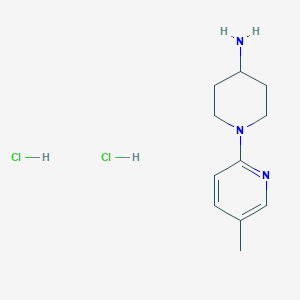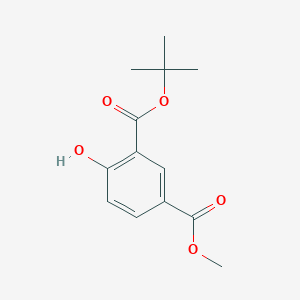
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 3-tert-butyloxycarbonyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-tert-butyloxycarbonyl-4-oxobenzoate.
Reduction: Formation of 3-tert-butyloxycarbonyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a carbocation, which is then eliminated to form the free hydroxyl group. This deprotection step is crucial in the synthesis of various compounds where the hydroxyl group needs to be unmasked at a specific stage.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- 3-tert-Butyl-4-hydroxyanisole
- Methyl 4-hydroxybenzoate
Uniqueness
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective deprotection is required.
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 4-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(16)9-7-8(11(15)17-4)5-6-10(9)14/h5-7,14H,1-4H3 |
InChI Key |
LKBDLZVBBGMIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


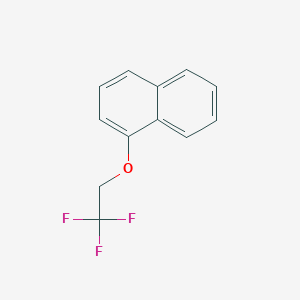
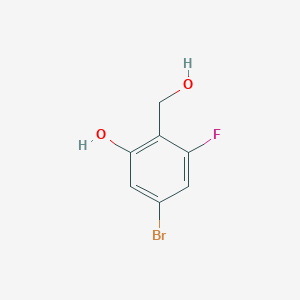
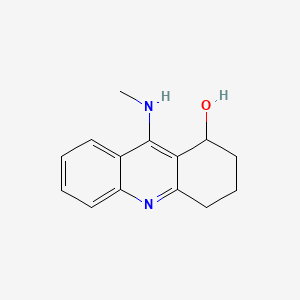
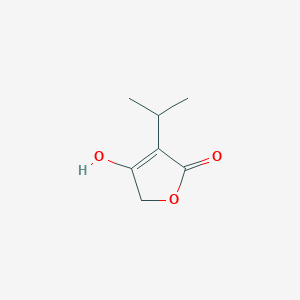
![3-bromo-5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8462511.png)
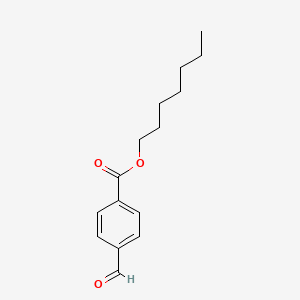

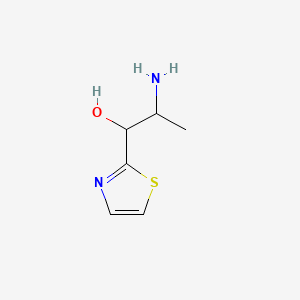
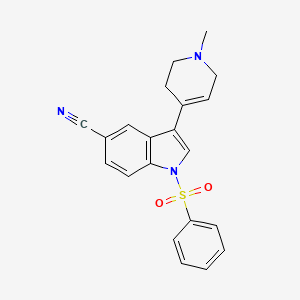
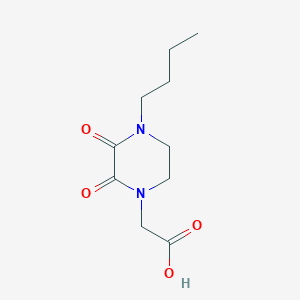
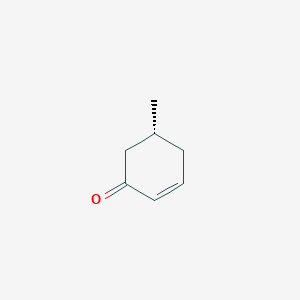
![1,3-Dihydro-3-methyl-1-(2-thiazolylimino)-furo[3,4-b]quinoline-9-ol](/img/structure/B8462566.png)
